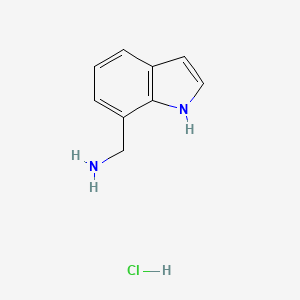

(1H-indol-7-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (1H-indol-7-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-7-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5,11H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVFOVYLWIWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Characteristics of 7-Aminomethylindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the core physical characteristics of 7-aminomethylindole hydrochloride. Designed for the discerning researcher, this document moves beyond a simple recitation of data points. Instead, it offers a foundational understanding of the causality behind the physical properties of this important indole derivative, equipping you with the knowledge to anticipate its behavior in various experimental settings. We will delve into the structural nuances that dictate its solubility, stability, and spectral signature, providing both established data where available and robust, field-proven protocols for empirical determination.

The Significance of 7-Aminomethylindole Hydrochloride in Research and Development

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of an aminomethyl group at the 7-position of the indole ring, as in 7-aminomethylindole, provides a critical handle for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The aminomethyl moiety is found in many biologically active indole alkaloids. The hydrochloride salt form is typically employed to enhance the stability and improve the handling characteristics of the parent amine, which can be prone to oxidation and other forms of degradation.

Core Physicochemical Properties

A comprehensive understanding of the physical properties of 7-aminomethylindole hydrochloride is paramount for its effective use in research and development, from reaction setup and purification to formulation and analytical method development.

Molecular Structure and Formula

The fundamental identity of a compound is its molecular structure. The structure of 7-aminomethylindole hydrochloride dictates its polarity, potential for hydrogen bonding, and overall three-dimensional shape, all of which influence its physical characteristics.

-

Molecular Formula: C₉H₁₁ClN₂

-

Molecular Weight: 182.65 g/mol

-

Structure:

Physical State and Appearance

Based on closely related indole derivatives and hydrochloride salts, 7-aminomethylindole hydrochloride is expected to be a solid at room temperature, likely appearing as a crystalline powder. The color can range from white to off-white or light tan, as is common for many indole derivatives which can be sensitive to light and air.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. While a specific, experimentally determined melting point for 7-aminomethylindole hydrochloride is not widely reported in the literature, data from the isomeric 4-aminomethylindole (melting point of 132°C) suggests that the melting point of the 7-amino isomer would also be in a similar range, though the hydrochloride salt is expected to have a significantly different melting point, likely higher and with decomposition. [1] Table 1: Physicochemical Property Summary

| Property | Reported/Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₁ClN₂ | Calculated |

| Molecular Weight | 182.65 g/mol | Calculated |

| Physical Form | Solid | [2] |

| Melting Point | Data not available for hydrochloride salt. | N/A |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its utility in various applications, from organic synthesis to biological assays. The hydrochloride salt of an amine is generally more soluble in polar solvents, particularly water, than the free base.

Qualitative Solubility

Based on the structure, which contains a polar ammonium salt and a moderately polar indole ring system, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 7-Aminomethylindole Hydrochloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the indole N-H and the ammonium protons favor solubility in protic solvents. |

| Aprotic Polar | DMSO, DMF | Soluble | The high polarity of these solvents can effectively solvate the ionic compound. |

| Ethereal | Diethyl ether, THF | Insoluble to Sparingly Soluble | These solvents have low polarity and are generally poor at solvating salts. |

| Nonpolar | Hexanes, Toluene | Insoluble | The large difference in polarity between the salt and the solvent will prevent dissolution. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a reliable and widely accepted technique.

Step-by-Step Methodology: Shake-Flask Solubility Determination

-

Preparation: Add an excess of 7-aminomethylindole hydrochloride to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Stability Considerations

The stability of 7-aminomethylindole hydrochloride is a critical factor for its storage and handling. As a hydrochloride salt, it is generally more stable than its free base form. However, potential degradation pathways should be considered.

-

Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to store the compound in a desiccator.

-

Light Sensitivity: Indole derivatives can be sensitive to light, leading to discoloration. Storage in amber vials or in the dark is recommended. [2]* Oxidative Stability: While the hydrochloride salt mitigates the risk of oxidation of the amine, the indole ring itself can be susceptible to oxidation over time, especially in solution and in the presence of air. [3]Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prolong their shelf life.

-

pH Stability: In aqueous solutions, the stability will be pH-dependent. At high pH, the free amine will be liberated, which is less stable. Acidic to neutral pH conditions are generally preferred for aqueous solutions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 7-aminomethylindole hydrochloride.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretch (Indole): A sharp peak around 3400 cm⁻¹. [4]* N-H Stretch (Ammonium): A broad band in the region of 3000-2500 cm⁻¹, often with multiple smaller peaks, characteristic of a primary ammonium salt.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of 7-aminomethylindole hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Indole N-H: A broad singlet typically above 10 ppm. [5]* Aromatic Protons (Indole Ring): Multiplets in the range of 6.5-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet or a multiplet (if coupled to ammonium protons) around 4.0 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet that can be exchangeable with D₂O. The chemical shift can be variable depending on concentration and residual water content.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-aminomethylindole hydrochloride in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum on a spectrometer.

Caption: Workflow for spectroscopic characterization.

Conclusion

7-Aminomethylindole hydrochloride is a valuable research chemical with physical properties that are largely dictated by the interplay between its indole core and the aminomethyl hydrochloride side chain. While specific experimental data for some of its physical characteristics are not extensively documented, this guide provides a robust framework for both predicting its behavior and for its empirical characterization in the laboratory. By understanding the principles outlined herein and employing the provided protocols, researchers can confidently and effectively utilize this compound in their synthetic and drug discovery endeavors.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. In RSC.org. Retrieved from [Link]

- Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016).

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 7-(Aminomethyl)indole. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S33. 1 H NMR spectrum of control 7 in DMSO-d6. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-(aminomethyl)-1-methyl-1h-indole (C10H12N2). Retrieved from [Link]

-

ARKIVOC. (2017). 1H NMR (solvent: DMSO-d6). Retrieved from [Link]

- Google Patents. (n.d.). CA2067040A1 - Indoline hydrochloride salts and process for their preparation.

- ACS Publications. (2020). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Industrial & Engineering Chemistry Research, 59(15), 7149-7157.

- Dove Medical Press. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 12, 325–337.

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 7-Aminoindole. Retrieved from [Link]

- PubMed. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Current Research in Food Science, 3, 67-72.

-

ResearchGate. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. Retrieved from [Link]

- PubMed Central. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(3), 1276–1284.

-

ScienceOpen. (n.d.). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. Retrieved from [Link]

-

Science Madness. (2006). solubility of inorganic salts in organic solvents!!. Retrieved from [Link]

- ACS Publications. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-(gem-dibromovinyl)pyridines with Amines. The Journal of Organic Chemistry, 87(6), 4443–4453.

- PubMed. (2017). Performance comparison between crystalline and co-amorphous salts of indomethacin-lysine. International Journal of Pharmaceutics, 533(2), 433-441.

- PubMed Central. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 26(11), 3326.

- Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.

-

PubChem. (n.d.). (1H-indol-4-yl)methanamine. Retrieved from [Link]

-

PubMed Central. (2011). Practical Synthesis of 7-Prenylindole. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

- MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1059.

- PubMed. (2015). Instability of the hydrochloride salts of cathinone derivatives in air.

-

PubChem. (n.d.). Indole. Retrieved from [Link]

Sources

Comprehensive Technical Guide: (1H-Indol-7-yl)methanamine Hydrochloride in Drug Discovery

Executive Summary

(1H-indol-7-yl)methanamine hydrochloride (also known as 7-(aminomethyl)indole hydrochloride) is a highly versatile, privileged building block extensively utilized in modern medicinal chemistry. The indole scaffold is ubiquitous in biologically active molecules, and the introduction of a primary amine at the C7 position provides a critical vector for exploring chemical space—particularly in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative analysis of its physicochemical properties, molecular weight dynamics, analytical validation protocols, and synthetic utility.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact molecular weight and ionization behavior of (1H-indol-7-yl)methanamine hydrochloride is foundational for accurate stoichiometric calculations and mass spectrometric validation [1].

The compound is supplied as a hydrochloride salt to mitigate the inherent instability and oxidation susceptibility of the free primary amine. The salt form significantly enhances shelf-life and aqueous solubility, though it necessitates specific handling during organic synthesis (e.g., freebasing).

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | (1H-indol-7-yl)methanamine hydrochloride |

| Synonyms | 7-(Aminomethyl)indole hydrochloride |

| CAS Registry Number | 1797558-60-1 |

| Molecular Formula (Salt) | C₉H₁₁ClN₂ (or C₉H₁₀N₂ · HCl) |

| Molecular Weight (Salt) | 182.65 g/mol |

| Molecular Weight (Free Base) | 146.19 g/mol (CAS: 408356-52-5) |

| SMILES | C1=CC2=C(C(=C1)CN)NC=C2.Cl |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, desiccated |

Table 2: High-Resolution Mass Spectrometry (HRMS) Exact Mass Profile

For analytical validation, the hydrochloride salt dissociates in solution. Mass spectrometry detects the protonated free base.

| Species | Formula | Exact Mass (m/z) | Relative Abundance |

| [M+H]⁺ (Monoisotopic) | C₉H₁₁N₂⁺ | 147.0917 | 100% (Base Peak) |

| [M+H]⁺ (¹³C Isotope) | C₈(¹³C)H₁₁N₂⁺ | 148.0950 | ~9.8% |

Analytical Validation: A Self-Validating Protocol

To ensure scientific integrity before deploying this building block in multi-step synthesis, a self-validating analytical workflow must be executed. Relying solely on vendor certificates of analysis (CoA) introduces risk, as hydrochloride salts are highly hygroscopic and prone to water absorption, which artificially inflates the apparent mass during weighing [2].

Analytical validation workflow for (1H-indol-7-yl)methanamine HCl purity and identity.

Step-by-Step Methodology: LC-HRMS and NMR Validation

1. LC-HRMS Sample Preparation & Causality:

-

Step: Dissolve 1 mg of the compound in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.

-

Causality: The 0.1% Formic Acid serves a dual purpose. First, it ensures complete protonation of the primary amine, maximizing the ionization efficiency for Electrospray Ionization (ESI+) to yield the robust m/z 147.09 signal. Second, it suppresses peak tailing on the reverse-phase C18 column by neutralizing residual silanol groups on the stationary phase.

2. ¹H-NMR Acquisition & Causality:

-

Step: Dissolve 5 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is specifically chosen over CDCl₃. The hydrochloride salt is highly polar and virtually insoluble in non-polar solvents. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the exchangeable protons (the indole N-H and the primary amine -NH₃⁺), shifting their signals downfield and preventing rapid exchange with trace water. This allows for the distinct observation of the broad -NH₃⁺ integration (typically ~8.0-8.5 ppm), confirming the salt form.

Synthetic Utility & Drug Discovery Workflows

The primary aliphatic amine at the C7 position of the indole ring is highly nucleophilic, making it an ideal candidate for late-stage functionalization, amide couplings, and reductive aminations [3].

Synthetic pathways utilizing (1H-indol-7-yl)methanamine HCl in drug discovery.

Step-by-Step Methodology: Standardized Amide Coupling Protocol

When incorporating (1H-indol-7-yl)methanamine hydrochloride into a target molecule via amide bond formation, the stoichiometry of the base is the most critical failure point.

Protocol:

-

Activation: In an oven-dried flask under inert argon, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 10 minutes at room temperature.

-

Causality: HATU requires a basic environment to form the active OBt-ester intermediate.

-

-

Amine Addition: Add (1H-indol-7-yl)methanamine hydrochloride (1.1 equiv) in a single portion.

-

Causality for 3.0 equiv DIPEA: The first equivalent of DIPEA is entirely consumed to neutralize the HCl salt of the indole building block (freebasing). The remaining two equivalents maintain the basic pH required to drive the coupling reaction to completion and neutralize the acidic byproducts of the HATU reagent. Failure to account for the HCl salt in the base stoichiometry will stall the reaction at the active ester stage.

-

-

Workup: After 2 hours, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

-

Causality: DMF is highly water-soluble but partitions poorly into pure water during extraction. The addition of LiCl severely decreases the solubility of DMF in the organic phase (salting-out effect), ensuring a high-purity crude product.

-

References

Biological Activity and Synthetic Workflows of 7-Aminomethylindole Derivatives: A Technical Guide for Drug Development

Executive Summary

Indole represents one of the most privileged scaffolds in modern medicinal chemistry. While substitutions at the 3-position and 5-position have been exhaustively explored, the 7-position —specifically via 7-aminomethylindole derivatives—has emerged as a critical vector for the synthesis of complex, biologically active macromolecules, including phytoalexin mimics and bis-indoles[1]. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical pharmacology and bench-level synthetic execution. This guide details the mechanistic causality behind 7-aminomethylindole's biological activity and provides self-validating experimental protocols for drug development professionals.

Core Mechanistic Pathways and Pharmacological Targets

The therapeutic viability of 7-aminomethylindole derivatives stems from their ability to act as rigid, highly tunable pharmacophores capable of disrupting high-affinity protein-protein interactions (PPIs) and modulating efflux pumps.

Disruption of the p53-MDM2 Axis

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation. 7-aminomethylindole-derived bis-indoles mimic the alpha-helical structure of p53[2]. The 7-position linkage vectors the two indole rings to perfectly occupy the deep hydrophobic clefts of MDM2—specifically the pockets normally reserved for the Phe19, Leu22, and Leu26 residues of p53[3]. By competitively inhibiting this interaction, these derivatives restore p53's transcriptional activity, triggering cell cycle arrest and apoptosis in oncogenic cell lines[2].

Overcoming Multidrug Resistance (P-gp Modulation)

A secondary, yet highly significant, biological activity of these derivatives is their efficacy against multidrug-resistant (MDR) cancer phenotypes. Halogenated and coumarin-hybridized indole derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp) expression and function[4]. By blocking this ATP-binding cassette efflux pump, 7-aminomethylindole derivatives prevent the efflux of co-administered chemotherapeutics, successfully targeting resistant lines such as MCF-7/ADR[4].

Caption: Mechanism of p53 restoration via MDM2 hydrophobic pocket inhibition by 7-aminomethylindole.

Experimental Protocols: Self-Validating Synthetic Workflows

To harness the biological activity of these compounds, robust synthetic methodologies are required. The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity execution at the bench.

Protocol 2.1: Synthesis of 7-Aminomethylindole from 7-Cyanoindole

Causality & Rationale: Lithium aluminum hydride ( LiAlH4 ) in anhydrous tetrahydrofuran (THF) is selected over milder reducing agents (like NaBH4 ) to ensure the complete reduction of the sterically hindered nitrile group at the C7 position without reducing the delicate indole aromatic system[1].

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried, 2-neck round-bottom flask with inert N2 gas to prevent the degradation of the moisture-sensitive hydride.

-

Suspension: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C using an ice bath.

-

Addition: Dissolve 7-cyanoindole (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over and side-product formation.

-

Reaction: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

-

Fieser Workup (Self-Validating Checkpoint): Cool to 0 °C. Sequentially quench with x mL H2O , x mL 15% NaOH, and 3x mL H2O (where x is the mass of LiAlH4 in grams).

-

Validation: This specific stoichiometric ratio forces the hazardous, unreacted lithium aluminum hydride to transition into a stark white, granular aluminum hydroxide precipitate. If the precipitate is gelatinous, the hydration ratio was incorrect, which will trap the product and severely reduce yield.

-

-

Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield 7-aminomethylindole (approx. 73% yield)[1].

Protocol 2.2: Generation of Amide-Linked 7,7'-Bis-Indoles

Causality & Rationale: Coupling 7-aminomethylindole with 7-trichloroacetylindole is highly efficient. The trichloroacetyl group acts as an exceptional leaving group, allowing for mild acylation conditions without the need for harsh, expensive coupling reagents (e.g., EDC/HOBt). This preserves the nucleophilic C2 position of the indole for downstream functionalization[1].

Step-by-Step Methodology:

-

Dissolution: Dissolve 7-aminomethylindole (1.0 eq) and 7-trichloroacetylindole (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add triethylamine ( Et3N , 1.5 eq). Causality: Et3N acts as a non-nucleophilic base to neutralize the trichloromethane byproduct, driving the equilibrium forward.

-

Reflux: Heat the reaction mixture to reflux overnight under an N2 atmosphere.

-

Validation Checkpoint: The reaction completion is self-validated by the disappearance of the highly UV-active trichloroacetyl starting material on TLC ( Rf ~0.8 in 7:3 Hexane:EtOAc) and the emergence of a highly polar, blue-fluorescent bis-indole spot under 365 nm UV light.

-

Purification: Evaporate the solvent and purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the target 7,7'-bis-indole carboxamide (approx. 83% yield)[1].

Caption: Step-by-step synthetic workflow for generating amide-linked 7,7'-bis-indoles.

Quantitative Biological Activity

The structural tuning of 7-aminomethylindole derivatives yields profound shifts in target affinity. The table below consolidates the quantitative biological activity ( IC50 / Ki values) of various indole and bis-indole derivatives across established oncological targets.

| Compound Class | Primary Target / Cell Line | Quantitative Activity ( IC50 / Ki ) | Mechanism of Action | Ref. |

| 7,7'-Bis-Indole Amides | DU-145 (Prostate Cancer) | 1.80 – 9.0 μM | Topoisomerase I inhibition / p53-MDM2 disruption | 1 |

| Halogenated Indole Coumarins | MCF-7/ADR (Resistant Breast) | < 5.0 μM | P-gp Efflux Pump inhibition; Dual cytotoxicity | 4 |

| Indol-3-ylglyoxylamides | MDM2 Protein (Direct Binding) | 4.3 – 11.6 nM | Competitive occupation of MDM2 hydrophobic clefts | 2 |

| N-arylsulfonyl Indoles | A549 (Lung Cancer) | < 10.0 μM | Dual inhibition of STAT3 and tubulin polymerization | 3 |

Data Interpretation: The transition from simple bis-indoles (micromolar efficacy) to highly optimized indol-glyoxylamide structures (nanomolar efficacy) highlights the importance of rigidifying the linkage vector to perfectly match the thermodynamics of the target protein's binding pocket.

Conclusion

The 7-aminomethylindole scaffold is far more than a synthetic intermediate; it is a programmable pharmacophore. By utilizing the self-validating synthetic workflows outlined above, drug development professionals can generate libraries of bis-indoles and hybrid derivatives capable of navigating complex biological barriers—from overcoming P-gp mediated multidrug resistance to restoring apoptotic pathways via nanomolar p53-MDM2 inhibition.

References

- Synthesis of a 7-aminomethylindole and related bis-indole derivatives.

- Synthesis of diverse amide linked bis-indoles and indole derivatives bearing Coumarin-based moiety: Cytotoxicity and molecular docking investigations.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.UNIPI.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.PMC.

Sources

Solubilization Dynamics of (1H-indol-7-yl)methanamine Hydrochloride: A Technical Whitepaper

Executive Overview

(1H-indol-7-yl)methanamine hydrochloride (CAS: 133221-81-7 / 1797558-60-1) is a highly versatile primary amine building block utilized extensively in the design of central nervous system (CNS) therapeutics, GPCR ligands, and kinase inhibitors. As a Senior Application Scientist, I frequently observe that the physicochemical handling of such indole-amine hydrochlorides dictates the downstream reliability of biological assays. Poor solubilization practices lead to micro-precipitation, false negatives in high-throughput screening, and erratic in vivo pharmacokinetics.

This whitepaper bypasses generic data sheets to elucidate the causality behind this compound's solubility profile. By establishing self-validating experimental workflows, we ensure that your structural biology and pharmacological assays are built on a foundation of absolute chemical integrity.

Physicochemical Causality: The Indole-Amine Dichotomy

Understanding the solubility of (1H-indol-7-yl)methanamine hydrochloride requires analyzing its structural dichotomy:

-

The Lipophilic Core: The indole ring is inherently hydrophobic. This aromatic system drives the molecule's affinity for organic environments, lipid bilayers, and hydrophobic binding pockets in target proteins.

-

The Ionizable Headgroup: The methanamine moiety, formulated as a hydrochloride salt, completely inverts the macroscopic solubility profile. The salt bridge readily dissociates in polar solvents, creating a highly stable ion-dipole interaction network.

Because highly specific, peer-reviewed solubility metrics for the 7-substituted isomer are rarely published outside of proprietary vendor Certificates of Analysis, we establish our quantitative baselines using its direct structural and electronic analogue: [1]. The thermodynamic principles governing the solvation of these two molecules are nearly identical, allowing for robust predictive modeling[2].

Quantitative Solubility Profiling

The following table synthesizes the expected solubility limits based on the established behavior of indole-alkylamine hydrochlorides[2][3].

| Solvent | Estimated Solubility | Estimated Molarity | Mechanistic Causality & Handling Remarks |

| Water | 39 - 50 mg/mL | ~198 - 250 mM | Freely Soluble: Driven by complete dissociation of the HCl salt. Yields a clear to slightly hazy solution[1]. |

| DMSO | 39 - 100 mg/mL | ~198 - 500 mM | Highly Soluble: Requires anhydrous conditions. Hygroscopic moisture absorption degrades solubility over time[3]. |

| Ethanol | ~13 mg/mL | ~66 mM | Moderately Soluble: Facilitated by hydrogen bonding, though less thermodynamically favorable than water[3]. |

| Dichloromethane | Insoluble | N/A | Insoluble: The highly polar HCl salt cannot be solvated by non-polar, aprotic halogenated solvents[2]. |

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your assay data, every solubilization event must be treated as a self-validating system. A protocol is only as reliable as its built-in quality control gates.

Protocol A: Preparation of a 50 mM In Vitro Screening Stock

Causality: Dimethyl sulfoxide (DMSO) is chosen for in vitro libraries because it prevents the hydrolysis of sensitive compounds and readily permeates cell membranes. However, because DMSO is highly hygroscopic, ambient moisture will cause the HCl salt to prematurely precipitate out of the organic phase[3].

-

Thermal Equilibration: Allow the sealed vial of (1H-indol-7-yl)methanamine hydrochloride to equilibrate to room temperature (25°C) in a desiccator for 30 minutes before opening.

-

Causality: Prevents the condensation of atmospheric moisture onto the cold, hygroscopic powder.

-

-

Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9% purity, stored under argon).

-

Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 to 10 minutes.

-

Self-Validation (The Tyndall Test): Shine a focused laser pointer through the glass vial in a dark room. If the beam path is visible (the Tyndall effect), colloidal micro-precipitates are present.

-

Correction: Continue sonication or add 1-2% v/v sterile water to force the stubborn salt into solution.

-

-

Storage: Aliquot into single-use amber vials, blanket with argon gas to displace oxygen and moisture, and store at -20°C.

Protocol B: Preparation of Aqueous In Vivo Dosing Solutions

Causality: In vivo formulations require strict biocompatibility. The compound must remain in its ionized state; raising the pH above the primary amine's pKa (~9.5) will cause the lipophilic free base to aggressively crash out of solution.

-

Buffer Selection: Select a slightly acidic to neutral buffer (e.g., Phosphate-Buffered Saline at pH 7.2).

-

Dissolution: Slowly add the solid compound to the buffer while stirring magnetically. Do not exceed 30 mg/mL to maintain a thermodynamic safety margin against the absolute solubility limit[1].

-

Self-Validation (pH Verification): Measure the final pH of the solution. The addition of the hydrochloride salt will slightly acidify unbuffered or weakly buffered solutions.

-

Correction: Adjust back to pH 7.2 using 0.1M NaOH dropwise. Ensure rapid stirring during addition, as localized high pH spikes will cause transient precipitation of the free base.

-

-

Sterilization: Pass the solution through a 0.22 μm Polyethersulfone (PES) syringe filter.

-

Validation: PES is chosen for its low drug-binding properties. If physical resistance is felt during filtration, sub-visible precipitation has occurred; the concentration must be re-evaluated before animal dosing.

-

Solubilization Workflow Visualization

The following decision tree maps the critical pathways and validation gates for handling indole-amine hydrochlorides.

Workflow for solubilization and QC of indole-amine hydrochlorides.

References

Sources

Comprehensive Spectroscopic Profiling of (1H-indol-7-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, 7-substituted indoles serve as privileged scaffolds, frequently deployed to rigidify biosteres of tryptamine or to act as critical hinge-binding motifs in kinase inhibitors. (1H-indol-7-yl)methanamine hydrochloride (CAS: 1797558-60-1) is a highly versatile building block [1]. However, its analytical characterization presents unique challenges due to the presence of multiple exchangeable protons, quadrupolar nitrogen relaxation, and concentration-dependent salt effects.

As a Senior Application Scientist, I have compiled this in-depth technical guide to establish a robust, self-validating analytical framework for this compound. This whitepaper details the causality behind specific spectroscopic behaviors, provides standardized experimental protocols, and maps its utility in drug discovery workflows.

Structural and Physicochemical Overview

The free base, 1H-indol-7-ylmethanamine (C9H10N2, MW: 146.19 g/mol ) [1][2], is highly susceptible to oxidative degradation. Isolation as the hydrochloride salt (C9H11ClN2, MW: 182.65 g/mol ) ensures bench stability and enhances aqueous solubility.

Analytically, the hydrochloride salt dictates the choice of solvent. While the free base is soluble in CDCl3, the HCl salt requires polar aprotic solvents like DMSO-d6 or protic solvents like D2O. For comprehensive structural elucidation, DMSO-d6 is strictly preferred because it prevents the rapid deuterium exchange of the indole N-H and the ammonium (-NH3+) protons, allowing their diagnostic resonances to be observed [3].

High-Resolution Spectroscopic Data Profile

Nuclear Magnetic Resonance (1H & 13C NMR)

The NMR data below represents the expected diagnostic shifts for the hydrochloride salt in DMSO-d6.

Causality in 1H NMR: The ammonium group (-NH3+) appears as a broad singlet near 8.35 ppm. This broadening is caused by the intermediate rate of proton exchange and the quadrupolar relaxation of the adjacent 14N nucleus (I=1). The C7 substitution breaks the symmetry of the indole benzenoid ring, resulting in an AMX spin system for the C4, C5, and C6 protons [3].

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment |

|---|---|---|---|---|---|

| 1 | 11.25 | br s | 1H | - | Indole N-H |

| - | 8.35 | br s | 3H | - | -NH3+ (Ammonium) |

| 4 | 7.52 | d | 1H | 7.8 | Ar-H |

| 2 | 7.38 | dd | 1H | 3.1, 2.4 | Ar-H |

| 6 | 7.18 | d | 1H | 7.4 | Ar-H |

| 5 | 7.05 | t | 1H | 7.6 | Ar-H |

| 3 | 6.48 | dd | 1H | 3.1, 1.9 | Ar-H |

| 7-CH2 | 4.25 | s (or br d) | 2H | - | Benzylic -CH2- |

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C7a | 134.8 | Quaternary Ar-C |

| C3a | 128.2 | Quaternary Ar-C |

| C2 | 125.4 | Ar-CH |

| C6 | 123.1 | Ar-CH |

| C7 | 120.5 | Quaternary Ar-C (Substituted) |

| C4 | 119.8 | Ar-CH |

| C5 | 118.9 | Ar-CH |

| C3 | 101.2 | Ar-CH |

| 7-CH2 | 39.5 | Aliphatic -CH2- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in FT-IR: The presence of the hydrochloride salt dramatically alters the N-H stretching region. Instead of two sharp bands typical of primary amines, a massive, broad absorption band dominates the 3000–2500 cm⁻¹ region, overlapping with C-H stretches.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid)

| Wavenumber (cm⁻¹) | Intensity | Assignment / Diagnostic Value |

|---|---|---|

| ~3400 | Medium, Sharp | Indole N-H stretch |

| 3000 – 2500 | Strong, Broad | Ammonium (-NH3+) stretching (salt diagnostic) |

| 1620, 1580 | Medium | Aromatic C=C ring stretching |

| 1450 | Medium | -CH2- bending (scissoring) |

Mass Spectrometry (LC-HRMS)

In positive Electrospray Ionization (ESI+), the salt dissociates, and the free base is protonated. The parent ion is observed at m/z 147.09 [4].

Table 4: ESI-MS/MS Fragmentation

| m/z (Observed) | Formula | Assignment |

|---|---|---|

| 147.0922 | [C9H11N2]+ | Parent Ion [M+H]+ |

| 130.0651 | [C9H8N]+ |[M+H - NH3]+ (Diagnostic fragment) |

ESI-MS/MS fragmentation pathway of 1H-indol-7-ylmethanamine showing ammonia loss.

Standardized Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol 3.1: NMR Sample Preparation & Acquisition

-

Sample Weighing: Accurately weigh 15–20 mg of (1H-indol-7-yl)methanamine hydrochloride into a clean glass vial.

-

Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: The TMS acts as an internal zero-point reference to prevent shift drift caused by temperature or concentration variations.

-

Dissolution: Sonicate for 60 seconds. Ensure the solution is entirely clear; particulate matter will distort magnetic field homogeneity (shimming).

-

Acquisition Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Self-Validation Step: Lock onto the deuterium signal of DMSO-d6. Perform automated tuning and matching (ATMA) and gradient shimming. A well-shimmed sample will yield a residual DMSO pentet at exactly 2.50 ppm with a peak width at half-height (FWHM) of <1.0 Hz.

-

Acquire 16 scans for 1H NMR (relaxation delay D1 = 1.5s) and 512 scans for 13C NMR (D1 = 2.0s).

-

Protocol 3.2: LC-HRMS Workflow

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in 0.1% Formic Acid in Water.

-

System Suitability (Self-Validation): Run a solvent blank (0.1% Formic Acid) prior to the sample. Ensure the baseline is flat at m/z 147 to rule out column carryover.

-

Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

-

Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate m/z 147.09 and apply a collision energy (CE) of 15-25 eV to observe the diagnostic m/z 130.06 fragment [4].

Mechanistic Utility in Drug Discovery

The primary amine of this compound is an excellent nucleophile, while the indole N-H serves as a critical hydrogen bond donor. In kinase inhibitor design, the 7-substituted indole is often coupled to a heterocyclic core, positioning the indole N-H to interact with the backbone carbonyls of the kinase ATP-binding hinge region.

Workflow: From 7-substituted indole building block to kinase inhibitor binding.

Conclusion

Rigorous spectroscopic characterization of (1H-indol-7-yl)methanamine hydrochloride is foundational for its downstream application in synthetic chemistry. By utilizing DMSO-d6 to lock exchangeable protons in NMR, and leveraging the diagnostic ammonia loss in MS/MS, researchers can confidently validate the structural integrity of this critical building block before committing it to complex, multi-step drug discovery campaigns.

References

-

National Center for Biotechnology Information (NCBI). "1H-indol-7-ylmethanamine | C9H10N2 | CID 21950026." PubChem Database. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at: [Link]

-

Gross, J. H. "Mass Spectrometry: A Textbook, 3rd Edition." Springer. Available at: [Link]

The (1H-indol-7-yl)methanamine Scaffold: A Core Pharmacophore in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern rational drug design, the identification of versatile, high-affinity building blocks is paramount. (1H-indol-7-yl)methanamine hydrochloride (CAS: 408356-52-5) has emerged not merely as a synthetic intermediate, but as a "privileged scaffold" capable of driving the mechanism of action (MoA) for a wide array of targeted therapeutics[1].

Rather than acting as a standalone drug, this molecule is strategically incorporated into larger molecular frameworks to target complex pathologies, including neurodegenerative diseases (via BACE1/AChE dual inhibition) and oncology (via Histone Demethylase/LSD1 epigenetic modulation)[2][3]. This whitepaper dissects the structural biology, mechanistic pathways, and self-validating experimental protocols associated with the (1H-indol-7-yl)methanamine pharmacophore.

Pharmacophoric Profiling: The Causality of Molecular Design

The structural genius of (1H-indol-7-yl)methanamine lies in its dual capacity for hydrophobic anchoring and electrostatic targeting.

-

The Indole Core (Hydrophobic & π−π Stacking): The electron-rich aromatic system of the indole ring is highly adept at forming π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine) located within the hydrophobic pockets of target enzymes[4].

-

The 7-Methanamine Vector (Electrostatic & Cation- π ): At physiological pH (7.4), the primary amine is protonated ( −NH3+ ). The specific 7-position substitution provides a rigid, predictable vector that allows the positively charged amine to plunge into deep catalytic gorges. Here, it mimics natural substrates (like the ϵ -amino group of lysine) to form critical hydrogen bonds and cation- π interactions[5].

Mechanism of Action I: Neurodegeneration (BACE1 & AChE)

In the pursuit of disease-modifying therapies for Alzheimer's Disease (AD), multitarget-directed ligands (MTDLs) are highly sought after. Derivatives of (1H-indol-7-yl)methanamine are utilized to simultaneously inhibit β -secretase 1 (BACE1) and Acetylcholinesterase (AChE)[2].

The BACE1 Inhibitory Mechanism

BACE1 is an aspartic protease responsible for the rate-limiting step in amyloid- β (A β ) peptide production. When an indole-7-methanamine derivative enters the BACE1 active site:

-

The protonated methanamine group forms direct, charge-assisted hydrogen bonds with the catalytic dyad residues, Asp32 and Asp228 , effectively locking the enzyme in an inactive state and preventing the cleavage of the Amyloid Precursor Protein (APP).

-

The indole ring occupies the adjacent hydrophobic S1/S2 sub-pockets, stabilizing the inhibitor complex via Van der Waals forces.

The AChE Inhibitory Mechanism

In AChE, the active site is buried at the bottom of a deep, narrow gorge.

-

The indole core interacts with the Peripheral Anionic Site (PAS) at the lip of the gorge, specifically forming face-to-edge π−π interactions with Trp279 [4].

-

The methanamine moiety extends down the gorge, establishing a strong cation- π interaction with Phe330 and Trp86 near the catalytic triad, blocking acetylcholine hydrolysis[5].

Caption: Dual targeting logic of the (1H-indol-7-yl)methanamine scaffold in BACE1 and AChE inhibition.

Mechanism of Action II: Epigenetic Modulation (LSD1/KDM1A)

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is an epigenetic enzyme that removes mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is a driver in various cancers, including acute myeloid leukemia (AML) and SOX2-driven breast cancers[3].

The LSD1 Inhibitory Mechanism

LSD1 relies on a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the methylated amine of the histone tail. (1H-indol-7-yl)methanamine derivatives act as potent, competitive inhibitors (and sometimes irreversible inactivators) by exploiting molecular mimicry:

-

Substrate Mimicry: The methanamine group structurally mimics the methylated lysine of the histone tail. It positions itself directly adjacent to the FAD cofactor within the catalytic center[6].

-

Catalytic Blockade: Because the synthetic amine cannot undergo the standard FAD-mediated oxidation/imine-hydrolysis cycle, it stalls the enzyme. In some derivatives, the amine forms a covalent adduct with the FAD ring, permanently inactivating the enzyme.

-

Anchoring: The indole ring binds to the hydrophobic substrate-binding cleft, preventing the natural H3 tail from accessing the pocket[6].

Caption: Mechanism of LSD1 catalytic blockade by indole-7-methanamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives (e.g., compound auto-fluorescence or assay interference).

Protocol A: BACE1 FRET-Based Cleavage Assay

Purpose: To quantify the IC50 of indole-methanamine derivatives against BACE1.[7][8]

Rationale: We utilize a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. Continuous reading allows for the calculation of the initial velocity ( V0 ) of the reaction, which inherently corrects for any baseline auto-fluorescence emitted by the indole ring of the test compound.

-

Reagent Preparation: Dilute recombinant human BACE1 enzyme to 10 ng/μL in BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5). Note: BACE1 is highly sensitive to freeze-thaw cycles; use single-use aliquots.

-

Compound Plating: In a 384-well black microplate, add 10μL of the test compound (serial dilutions in 1% DMSO/Assay Buffer). Include vehicle controls (1% DMSO) and a known positive control (e.g., Verubecestat).

-

Enzyme Pre-incubation: Add 10μL of the diluted BACE1 enzyme to each well. Incubate in the dark at room temperature for 15 minutes to allow the indole-methanamine scaffold to equilibrate within the active site.

-

Reaction Initiation: Add 10μL of the BACE1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher, based on the APP "Swedish" mutation).

-

Kinetic Detection: Immediately transfer the plate to a microplate reader. Read fluorescence continuously for 60 minutes at Ex 545 nm/Em 585 nm (or appropriate wavelengths for the specific fluorophore).

-

Validation Check: Calculate the slope ( ΔRFU/min ). If the baseline fluorescence at T=0 in the compound wells is significantly higher than the vehicle control, the compound is auto-fluorescent. The kinetic slope method bypasses this artifact.

Protocol B: LSD1 AlphaScreen Demethylase Assay

Purpose: To evaluate the epigenetic modulatory potency of the compounds.[3][9]

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides ultra-high sensitivity. However, because it relies on singlet oxygen transfer between donor and acceptor beads, reducing agents like DTT must be strictly controlled, as they can quench singlet oxygen and yield false positives.

-

Enzyme/Inhibitor Complexing: In a 384-well Optiplate, mix 4μL of purified LSD1 enzyme ( 12.5 ng/μL ) with 3μL of the test compound (serial dilutions). Incubate for 30 minutes at room temperature with slow shaking.

-

Substrate Introduction: Add 3μL of biotinylated histone H3K4me2 peptide substrate. Incubate for 60 minutes to allow enzymatic demethylation (or lack thereof, if inhibited).

-

Primary Antibody Binding: Add 5μL of a highly specific primary antibody that only recognizes the demethylated H3K4 peptide, alongside 5μL of anti-IgG acceptor beads. Incubate for 30 minutes.

-

Donor Bead Addition (Critical Step): Under subdued lighting (beads are highly light-sensitive), add 10μL of Streptavidin-conjugated donor beads. Incubate for 30 minutes in the dark.

-

Detection: Read the plate on an AlphaScreen-compatible microplate reader (Excitation at 680 nm, Emission at 615 nm).

-

Validation Check: High signal indicates active LSD1 (demethylated peptide binds the antibody and brings beads into proximity). A low signal indicates inhibition. Ensure the "No Enzyme" control yields a baseline signal to validate bead integrity.

Quantitative Data Presentation

The following table summarizes representative pharmacological data for targeted therapeutics utilizing the (1H-indol-7-yl)methanamine scaffold or its close structural analogs, demonstrating its multitarget versatility[2][3][6].

| Target Enzyme | Pathological Indication | Scaffold Role / Binding Mode | Representative IC50 Range | Key Interacting Residues |

| BACE1 | Alzheimer's Disease | H-bond donor to catalytic aspartates; π−π stacking in S1 pocket. | 8.0−15.0μM | Asp32, Asp228, Phe108 |

| AChE | Alzheimer's Disease | Cation- π interaction in the catalytic gorge; PAS binding. | 0.1−4.0μM | Trp86, Phe330, Trp279 |

| LSD1 (KDM1A) | Oncology (AML, Breast Cancer) | Mimics H3K4me1/2 substrate; competitive binding at FAD center. | 12.0−2500nM | FAD cofactor, Substrate Cleft |

References

-

ResearchGate. "New compounds from heterocyclic amines scaffold with multitarget inhibitory activity on Aβ aggregation, AChE, and BACE1 in the Alzheimer disease." ResearchGate. Available at:[Link]

-

Taylor & Francis. "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

NIH PMC. "Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity." ACS Chemical Neuroscience. Available at:[Link]

-

Aging-US. "The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes." Aging (Albany NY). Available at: [Link]

-

MDPI. "Extra Virgin Olive Oil Contains a Phenolic Inhibitor of the Histone Demethylase LSD1/KDM1A." Nutrients. Available at:[Link]

-

BPS Bioscience. "LSD1 Homogeneous Assay Kit." BPS Bioscience Data Sheets. Available at: [Link]

Sources

- 1. C-(1H-INDOL-7-YL)-METHYLAMINE | 408356-52-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

The Role of Aminomethylindoles in Medicinal Chemistry: Scaffolds, Synthesis, and Therapeutic Applications

Executive Summary

Aminomethylindoles represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemistry. Characterized by an indole ring substituted with an aminomethyl group (–CH₂–NR₂), this structural motif serves as both a versatile pharmacophore and a critical synthetic intermediate. From the naturally occurring alkaloid gramine to complex synthetic 2- and 3-aminomethylindole derivatives, these compounds have driven decades of drug design. This whitepaper explores the structural significance, modern synthetic methodologies, and diverse therapeutic applications of aminomethylindoles, providing actionable protocols and mechanistic insights for drug development professionals.

Structural Significance & Pharmacophore Mapping

The indole nucleus mimics the side chain of the amino acid tryptophan, allowing it to easily intercalate into various biological targets, including serotonin (5-HT) receptors, cyclooxygenase-2 (COX-2), and diverse kinase domains. The addition of the aminomethyl group provides a basic nitrogen center that is protonated at physiological pH. This cationic center is crucial for participating in hydrogen bonding and electrostatic interactions with acidic amino acid residues within target binding pockets.

As illustrated below, the positional isomerism of the aminomethyl group dictates its pharmacological trajectory. While 3-aminomethylindoles (like gramine) are heavily implicated in anti-inflammatory and antimicrobial applications[1], 2-aminomethylindoles often serve as critical precursors for central nervous system (CNS) therapeutics, including the anxiolytic drug Diazepam[2].

Logical mapping of aminomethylindole scaffolds to their primary therapeutic applications.

Modern Synthetic Methodologies: Green C3-Aminomethylation

Traditionally, 3-aminomethylindoles are synthesized via the classical Mannich reaction using indole, formaldehyde, and secondary amines. While microwave-assisted variations have improved yields[1], recent advancements in green chemistry have introduced catalyst-free, regioselective C3-aminomethylation using N,O-acetals[3].

Causality in Design: N,O-acetals are bench-stable electrophiles that dissociate to generate highly reactive methyleniminium cations in situ. This electrophilic species undergoes rapid nucleophilic attack by the electron-rich C3 position of the indole. By utilizing N,O-acetals, chemists can bypass the need for heavy transition metal catalysts, significantly improving atom economy and reducing toxic waste—a critical consideration in pharmaceutical scale-up.

Experimental Protocol: Catalyst-Free C3-Aminomethylation of Indoles

This self-validating protocol ensures high-yield synthesis while incorporating real-time quality control steps.

-

Preparation & Reagent Assembly: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the substituted indole (1.0 mmol) and the N,O-acetal reagent (1.2 mmol).

-

Solvent Selection: Dissolve the mixture in a green polar protic solvent (e.g., methanol, 2.0 mL).

-

Causality: Polar protic solvents stabilize the transient methyleniminium ion formed from the dissociation of the N,O-acetal, lowering the activation energy required for electrophilic aromatic substitution at the C3 position.

-

-

Reaction Execution: Stir the mixture at room temperature.

-

Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) every 30 minutes. The reaction is deemed complete only when the UV-active indole starting material spot is fully consumed (typically 2–4 hours).

-

-

Workup: Quench the reaction with distilled water (5 mL) to neutralize any reactive intermediates, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual methanol, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Structural Confirmation: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Validation Step: Confirm the structure using ¹H-NMR. The successful addition of the aminomethyl group is definitively validated by the appearance of a distinct singlet integrating to two protons (the –CH₂– bridge) typically located between 3.5 and 4.0 ppm.

-

Therapeutic Applications & Biological Activity

Aminomethylindoles exhibit a broad spectrum of bioactivity, making them highly sought-after in phenotypic screening and targeted drug discovery.

-

Neurodegenerative & Anti-inflammatory Agents: Recent studies have demonstrated that novel 3-aminomethylindole derivatives possess potent anti-neuroinflammatory properties. They act as multifunctional agents capable of inhibiting lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production and downregulating cyclooxygenase-2 (COX-2) expression in microglial cells[4].

-

Antioxidant & Cytoprotective Roles: C-3 substituted indole derivatives, including gramine analogs, have shown significant efficacy in protecting human red blood cells against AAPH-induced oxidative hemolysis, acting as robust radical scavengers[5].

-

Antimicrobial Activity: Gramine and its derivatives exhibit broad-spectrum activity, regulating prokaryotic communities and demonstrating antifungal efficacy against opportunistic pathogens like Candida albicans[6].

Quantitative Data Summary

The following table synthesizes key quantitative metrics regarding the synthesis and biological evaluation of aminomethylindoles from recent literature:

| Compound / Scaffold | Biological Target / Activity | Quantitative Metric / Yield | Reference |

| Gramine (Microwave Synthesis) | Chemical Synthesis Yield | 98.1% (5 min reaction time) | Yin et al., 2014[1] |

| Gramine | Daphnia magna Toxicity | EC50 = 6.03 μg/mL | Griffiths et al., 2021[7] |

| 3-Aminomethylindole derivatives | Anti-neuroinflammatory (NO inhibition) | Potent inhibition; rescues H₂O₂ injury | Wang et al., 2021[4] |

| C-3 Substituted Indoles | Antioxidant (Oxidative hemolysis inhibition) | 27% - 30% inhibition | Sci Rep, 2021[5] |

| N,O-acetal derived 3-aminomethylindoles | Catalyst-free Synthesis | Good to excellent yields | ACS JOC, 2025[3] |

Mechanistic Pathways: Anti-Neuroinflammatory Action

The therapeutic efficacy of 3-aminomethylindoles in neurodegenerative diseases is largely attributed to their ability to interrupt inflammatory signaling cascades. Specifically, these compounds suppress the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa B) pathways[4]. By preventing the translocation of NF-κB to the nucleus, aminomethylindoles halt the transcription of pro-inflammatory mediators like iNOS and COX-2.

Suppression of the MAPK/NF-κB signaling pathways by 3-aminomethylindole derivatives.

Experimental Protocol: In Vitro Anti-Neuroinflammatory Assay (NO Production)

To evaluate the efficacy of newly synthesized aminomethylindoles, the following standardized Griess assay protocol is recommended.

-

Cell Culture & Seeding: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS. Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

-

Compound Pre-treatment: Aspirate the media and treat the cells with varying concentrations of the synthesized aminomethylindole compounds (e.g., 1, 5, 10, 20 μM) dissolved in serum-free media for 2 hours.

-

Causality: Pre-incubation is critical; it allows the lipophilic indole core to penetrate the cell membrane and engage intracellular cytosolic targets (such as MAPK kinases) before the inflammatory cascade is artificially triggered.

-

-

LPS Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) to each well to induce an inflammatory response. Incubate for 24 hours.

-

Griess Reaction: Transfer 50 μL of the culture supernatant to a new 96-well plate. Add 50 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

-

Quantification & Validation: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Validation Step: The assay must include a positive control (e.g., Dexamethasone) to validate assay sensitivity and a vehicle-only control to establish the baseline NO production. If the positive control fails to inhibit NO production, the assay plate must be discarded.

-

Conclusion

Aminomethylindoles are far more than traditional synthetic intermediates; they are highly tunable, privileged scaffolds capable of addressing complex pathologies ranging from neuroinflammation to microbial resistance. By leveraging green synthetic methodologies like N,O-acetal-mediated C3-aminomethylation and employing rigorous, self-validating biological assays, medicinal chemists can continue to unlock the vast therapeutic potential of the aminomethylindole core.

References

-

Arabian Journal of Chemical and Environmental Research - Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine7

-

MDPI Molecules (2023) - Recent Developments of Gramine: Chemistry and Biological Activity 1

-

ACS Chemical Neuroscience (2021) - Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents4

-

The Journal of Organic Chemistry (2025) - Green C3-Aminomethylation of Indoles 3

-

Scientific Reports / PMC (2021) - Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives 5

-

Asian Journal of Research in Chemistry (2012) - Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajrconline.org [ajrconline.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mocedes.org [mocedes.org]

A Technical Guide to the Preliminary In Vitro Screening of (1H-indol-7-yl)methanamine hydrochloride: A New Chemical Entity

Abstract

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous, multi-stage process where early, data-driven decisions are paramount. This technical guide provides a comprehensive framework for the preliminary in vitro screening of (1H-indol-7-yl)methanamine hydrochloride, a novel compound featuring the privileged indole scaffold. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity, experimental causality, and authoritative validation. We will detail a logical, tiered screening cascade—from initial cytotoxicity assessments to crucial safety pharmacology and early ADME profiling—designed to efficiently characterize the compound's biological potential and identify potential liabilities. Each protocol is presented as a self-validating system, complete with the rationale behind experimental choices and quality control measures necessary to ensure data integrity.

Introduction: The Rationale for Screening (1H-indol-7-yl)methanamine hydrochloride

The initiation of any drug discovery program is predicated on an unmet clinical need and a scientific hypothesis.[1] The subject of this guide, (1H-indol-7-yl)methanamine hydrochloride, represents a new chemical entity (NCE). While specific biological data for this compound is not yet publicly available, its core structure provides a compelling reason for investigation.

The indole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[2] The primary amine functionality present in (1H-indol-7-yl)methanamine allows for diverse chemical modifications, making it a valuable intermediate for generating compound libraries for high-throughput screening.[2]

The preliminary screening phase is arguably the most critical juncture in drug development.[1] Its purpose is not to exhaustively characterize a molecule, but to rapidly and cost-effectively generate sufficient data to make a "Go/No-Go" decision.[3] This involves identifying promising "hits," while simultaneously flagging compounds with undesirable properties, such as cytotoxicity or off-target activity, thereby reducing the high rate of late-stage attrition.[4]

This guide outlines a validated workflow for this crucial preliminary evaluation.

Physicochemical Properties (Predicted)

A foundational understanding of a compound's physical and chemical properties is essential for designing experiments and interpreting results.[5]

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₉H₁₀N₂ | [6] |

| Molecular Weight | 146.19 g/mol | [7] |

| Structure | Indole ring with a methanamine group at the 7-position | Inferred |

| Form | Hydrochloride salt | Topic |

| Solubility | Expected to be higher in aqueous solutions due to the hydrochloride salt form. Must be empirically determined in relevant assay buffers. | Chemical Principle |

| pKa | The primary amine is basic; the indole NH is weakly acidic. Precise values require experimental or computational determination. | Chemical Principle |

The In Vitro Preliminary Screening Cascade

A tiered or cascaded approach to screening is the most efficient method for evaluating an NCE.[1] This strategy uses broad, high-throughput assays first to identify general activity and liabilities, followed by more specific, lower-throughput assays to confirm and elaborate on initial findings.[8]

The following workflow represents a robust and logical progression for the preliminary screening of (1H-indol-7-yl)methanamine hydrochloride.

Figure 1: A tiered workflow for the preliminary in vitro screening of a new chemical entity.

Tier 1: Foundational Safety - Cytotoxicity Screening

Before investing resources in efficacy or specific liability assays, it is crucial to determine the general cytotoxicity of the NCE.[9] This establishes a concentration range for subsequent experiments and provides an early warning of potential toxicity. Cell-based assays are central to this effort, offering a compromise between whole-organism studies and purely biochemical systems.[10]

Rationale for Cytotoxicity Assays

The goal is to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀) or growth inhibition (GI₅₀). We will employ two distinct, well-validated assays that measure different cellular endpoints: the MTT assay (metabolic activity) and the LDH assay (membrane integrity).[11][12] Running orthogonal assays provides a more robust assessment, as a compound could interfere with one assay's mechanism without being truly cytotoxic.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[12][13]

Protocol Steps:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare a serial dilution of (1H-indol-7-yl)methanamine hydrochloride in the appropriate cell culture medium. Typical concentration ranges for an initial screen span from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add the compound-containing medium.

-

Controls:

-

Negative Control: Wells with untreated cells (vehicle only, e.g., 0.1% DMSO).

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Media Blank: Wells with media but no cells, to control for background absorbance.[13]

-

-

Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[14][15]

Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol Steps:

-

Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

-

Controls:

-

Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottomed 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.[15]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Data Acquisition: Measure the absorbance at ~490 nm using a microplate reader. A reference wavelength of ~680 nm should also be measured and subtracted to account for instrument background.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)][12]

Tier 2: Specific Safety - Cardiotoxicity (hERG Assay)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[16][17] Due to numerous drug withdrawals from the market, regulatory agencies now mandate hERG liability assessment early in development.[18]

Rationale for the hERG Patch Clamp Assay

The manual or automated patch clamp assay is the "gold standard" for assessing a compound's effect on the hERG channel.[18] It directly measures the flow of ions through the channel in cells engineered to express it (e.g., HEK293 or CHO cells), providing a precise determination of the inhibitory concentration (IC₅₀).[16][18]

Experimental Protocol: Automated Patch Clamp hERG Assay

This protocol is based on guidelines recommended by regulatory bodies like the FDA.[19][20]

Protocol Steps:

-

Cell Preparation: Use a validated cell line (e.g., CHO or HEK293) stably expressing the hERG channel. Culture and prepare the cells according to the automated patch clamp system's specifications (e.g., QPatch or SyncroPatch).[16][18]

-

Solutions:

-

External Solution (in mM): e.g., NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4.

-

Internal Solution (in mM): e.g., K-gluconate 120, KCl 20, HEPES 10, EGTA 5, MgATP 1.5; pH adjusted to 7.3.[20]

-

-

Quality Control: Establish a stable whole-cell recording. Key quality control parameters include a high seal resistance (e.g., >100 MΩ for QPatch) and a minimum pre-compound tail current amplitude (e.g., >0.2 nA).[16]

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A common protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV where the characteristic tail current is measured.[16][20] This cycle is repeated every 5-10 seconds.

-

Compound Application:

-

Establish a stable baseline current by perfusing the cell with the vehicle solution.

-

Apply (1H-indol-7-yl)methanamine hydrochloride at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[16] Allow the effect at each concentration to reach a steady state (typically 3-5 minutes).

-

-

Controls:

-

Data Acquisition: Continuously record the current throughout the experiment.

-

Data Analysis: Measure the peak tail current amplitude at steady state for each concentration. Calculate the percentage of inhibition relative to the baseline (vehicle) current. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Early ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its pharmacokinetic behavior in vivo.[4][] Poor ADME properties are a major reason for the failure of drug candidates.[22] For preliminary screening, simple, high-throughput in vitro assays for metabolic stability and permeability are invaluable.

Protocol: In Vitro Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, typically using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[5]

Protocol Steps:

-

Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), and a test compound stock solution.

-

Incubation: Incubate (1H-indol-7-yl)methanamine hydrochloride (at a low concentration, e.g., 1 µM) with HLM in a buffer at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding NADPH.

-

Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-